Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” is represented by the linear formula: C14H20O2N3Cl1 . The InChI key is LDOKQWNSPNEGPM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” are not available, similar compounds have been involved in various chemical reactions. For example, N-Boc-4-aminopyrazole-5-carbaldehydes have shown their efficiency as bicenter components in cyclocondensations with ketones, β-diketones, as well as derivatives of malonic and cyanoacetic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” include a melting point of 114.0 to 118.0 °C . The compound has a density of 1.14±0.1 g/cm3 . The compound should be stored in a sealed, dry place at a temperature below -20°C . The compound has an acidity coefficient (pKa) of 2.89±0.19 .Scientific Research Applications
Organic Synthesis and Chemical Structure
Synthesis and Structural Analysis : A study on the synthesis of similar compounds, such as "tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate," discusses the reaction processes leading to the formation of compounds with specific substituents, illustrating methods that could be applicable to the synthesis of "Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate" and offering insights into the structural characteristics of related compounds (Richter et al., 2009).
Chemical Properties and Reactivity : Research on "tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate" provides detailed X-ray studies revealing molecular packing driven by strong hydrogen bonds, which could be relevant for understanding the molecular interactions and crystal structures of similar tert-butyl substituted compounds (Didierjean et al., 2004).
Applications in Medicinal Chemistry and Drug Development
Intermediate for Pharmaceutical Synthesis : A study on the efficient one-pot amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides, including pyridazine derivatives, highlights a method that could be used in the synthesis of pharmaceutical intermediates. This research suggests potential applications in the development of novel drugs or research tools (Kandalkar et al., 2013).
Synthetic Methodologies for Drug Precursors : Another relevant study involves "Synthesis and Crystal Structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine," offering insights into the synthesis and crystal structure determination of complex compounds that may serve as precursors for pharmaceuticals (Xia, 2001).
Safety And Hazards
The compound is classified under hazard statements H302, H315, H319, and H335 . This indicates that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-6-10(7-9-20)17-13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDGIUXDSXCHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate |
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